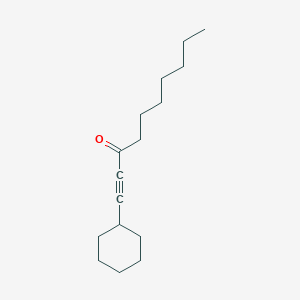

1-Cyclohexyldec-1-YN-3-one

Description

1-Cyclohexyldec-1-YN-3-one is a synthetic organic compound featuring a cyclohexyl group attached to a 10-carbon alkyne chain with a ketone functional group at the third position.

Properties

CAS No. |

89319-69-7 |

|---|---|

Molecular Formula |

C16H26O |

Molecular Weight |

234.38 g/mol |

IUPAC Name |

1-cyclohexyldec-1-yn-3-one |

InChI |

InChI=1S/C16H26O/c1-2-3-4-5-9-12-16(17)14-13-15-10-7-6-8-11-15/h15H,2-12H2,1H3 |

InChI Key |

GFEGJZWEJQKZMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)C#CC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyldec-1-YN-3-one typically involves the alkylation of cyclohexylacetylene with a suitable alkyl halide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the alkyne, allowing it to react with the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyldec-1-YN-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to alkenes or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used

Major Products Formed

Oxidation: Formation of cyclohexyl ketones or carboxylic acids.

Reduction: Formation of cyclohexyl alkenes or alkanes.

Substitution: Formation of various substituted cyclohexyl derivatives

Scientific Research Applications

1-Cyclohexyldec-1-YN-3-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-Cyclohexyldec-1-YN-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks explicit information on 1-Cyclohexyldec-1-YN-3-one.

Cyclohexane Derivatives

- Cyclohexane, 1,1'-(1,2-ethanediyl)bis ():

This compound consists of two cyclohexane rings linked by an ethylene bridge. Unlike this compound, it lacks alkyne and ketone functionalities, resulting in lower reactivity and distinct applications (e.g., as a solvent or polymer precursor). The rigid cyclohexane structure in both compounds may confer similar steric effects in synthesis .

Alkyne-Containing Cyclohexane Derivatives

- Cyclohexanecarbonylchloride, 1-(2-propyn-1-yl)- (CAS 72335-84-3, ):

- Molecular Formula : C₁₀H₁₃ClO vs. This compound (estimated C₁₆H₂₄O).

- Functional Groups : Contains a reactive carbonyl chloride and a shorter alkyne chain (propynyl). In contrast, this compound has a ketone and a longer alkyne chain (decynyl), which may enhance hydrophobicity and alter reactivity (e.g., in cycloaddition or hydrogenation reactions).

- Applications : The carbonyl chloride in likely participates in acylations, while the ketone in this compound could serve as a hydrogen-bond acceptor or electrophilic site .

Structural Analogues with Mixed Functionalities

- 7-[2-O-(6-deoxy-α-L-manopyranosyl)-β-D-glucopyranosyloxy]-4',5,7-trihydroxy-2,3-dihydroflavone (): Molecular Formula: C₂₇H₃₂O₁₄ vs. This compound. Key Differences: This flavonoid derivative contains sugar moieties and hydroxyl groups, contrasting sharply with the alkyne and ketone in this compound. Such polar groups increase water solubility, whereas the latter’s hydrophobic structure may favor lipid membrane interactions .

Data Table: Comparative Analysis

Research Findings and Limitations

- Key Gaps: No experimental data (e.g., melting point, solubility, spectral data) for this compound are available in the provided evidence. Comparisons rely on structural inferences.

- Synthesis Pathways : Alkyne-containing cyclohexane derivatives () are often synthesized via nucleophilic substitution or Friedel-Crafts acylation. Similar methods may apply to this compound but require validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.